molecular formula C20H15N3O3 B15149203 3-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

3-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B15149203
M. Wt: 345.4 g/mol
InChI Key: ZLJUZSKQHJKXHW-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzamide moiety, a pyridine ring, and a benzoxazole ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative, such as 3-bromopyridine, using a palladium-catalyzed cross-coupling reaction.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the intermediate product with a suitable benzoyl chloride derivative in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and benzoxazole rings, using suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with additional hydrogen atoms.

    Substitution: Formation of substituted derivatives with new functional groups attached to the pyridine or benzoxazole rings.

Scientific Research Applications

3-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the benzoxazole ring, which imparts distinct chemical properties and biological activities

Properties

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

3-methoxy-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C20H15N3O3/c1-25-16-6-2-4-13(10-16)19(24)22-15-7-8-18-17(11-15)23-20(26-18)14-5-3-9-21-12-14/h2-12H,1H3,(H,22,24)

InChI Key

ZLJUZSKQHJKXHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Origin of Product

United States

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